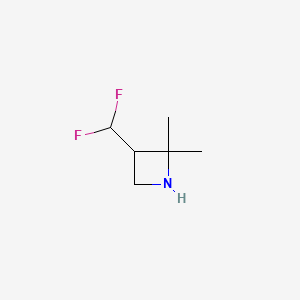

3-(Difluoromethyl)-2,2-dimethylazetidine

CAS No.:

Cat. No.: VC18028241

Molecular Formula: C6H11F2N

Molecular Weight: 135.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11F2N |

|---|---|

| Molecular Weight | 135.15 g/mol |

| IUPAC Name | 3-(difluoromethyl)-2,2-dimethylazetidine |

| Standard InChI | InChI=1S/C6H11F2N/c1-6(2)4(3-9-6)5(7)8/h4-5,9H,3H2,1-2H3 |

| Standard InChI Key | PFNZHWRUTWXXSF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(CN1)C(F)F)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

3-(Difluoromethyl)-2,2-dimethylazetidine is defined by the following key identifiers:

| Property | Value |

|---|---|

| CAS Number | 2763759-00-6 |

| Molecular Formula | |

| Molecular Weight | 135.15 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The absence of critical physical property data (e.g., melting/boiling points) underscores the need for experimental characterization .

Structural Analysis

The compound’s core consists of an azetidine ring—a saturated four-membered heterocycle with one nitrogen atom. The 2,2-dimethyl substitution imposes significant steric hindrance, while the 3-difluoromethyl group introduces electronic effects due to fluorine’s high electronegativity. This combination creates a rigid, lipophilic structure with potential for selective interactions in biological systems.

Quantum mechanical calculations predict that the difluoromethyl group () adopts a conformation where fluorine atoms partially shield the hydrogen, reducing metabolic oxidation susceptibility compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic Routes

-

Ring-Closing Reactions: Cyclization of γ-chloroamines or aziridines under basic conditions.

-

Fluorination Strategies: Post-synthetic introduction of fluorine via reagents like (diethylaminosulfur trifluoride).

For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves condensation of α,β-unsaturated esters with difluoroacetyl halides, followed by cyclization . Adapting similar methodologies could yield the target compound, though challenges in regioselectivity and steric control remain unexplored.

Industrial Scalability

The lack of reported large-scale synthesis highlights unresolved challenges in:

-

Purification: Separation of regioisomers due to the azetidine ring’s strain-induced reactivity.

-

Safety: Handling fluorinated intermediates, which may generate toxic byproducts (e.g., HF).

Chemical Properties and Structural Analysis

Physicochemical Properties

While experimental data is scarce, computational models provide insights:

-

Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

-

Acidity: The group has a pKa of ~26–28, making it less acidic than alcohols but more than alkanes.

Spectroscopic Features

-

NMR: NMR would show two distinct fluorine signals split by coupling ().

-

IR: Stretching vibrations for expected at 1100–1200 cm.

Comparative Analysis with Related Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| 2,2-Dimethylazetidine | No fluorination | Lower metabolic stability |

| 3-Trifluoromethylazetidine | group | Higher lipophilicity |

The difluoromethyl group balances lipophilicity and polarity, offering a unique profile for structure-activity relationship (SAR) studies.

Future Research Directions

-

Synthesis Optimization: Develop regioselective routes using flow chemistry or enzymatic catalysis.

-

Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in vitro.

-

Computational Modeling: Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume